molecular formula C11H13B B1659685 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene CAS No. 67159-87-9

5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene

Cat. No. B1659685
Key on ui cas rn: 67159-87-9
M. Wt: 225.12 g/mol
InChI Key: CJAMZOXRDGUJBU-UHFFFAOYSA-N
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Patent
US07259183B2

Procedure details

The title compound was synthesized in analogy to 4-cyclopropyl benzaldehyde (described in example S53) using 5-bromo-1,1-dimethylindan [synthesized in analogy to a procedure described in Org. Prep. Proc. Int. 10:123-131 (1978)] (270 mg, 1.20 mmol), nBuLi (833 μl, 1.6M solution in hexane, 1.33 mmol) and DMF (173 μl, 2.22 mmol). The isolated residue was purified by flash column chromatography (1:9 ether:pentane) to give 1,1-dimethylindan-5-carbaldehyde (195 mg, 93%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 9.96 (s, 1H), 7.71-7.69 (m, 2H), 7.28 (m, 1H), 2.95 (apt t, J=7.0 Hz, 2H), 1.98 (apt t, J=7.0 Hz, 2H), 1.95 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
833 μL
Type
reactant
Reaction Step Three
Name
Quantity
173 μL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C2C=CC([CH:8]=[O:9])=CC=2)CC1.Br[C:13]1[CH:14]=[C:15]2[C:19](=[CH:20][CH:21]=1)[C:18]([CH3:23])([CH3:22])[CH2:17][CH2:16]2.[Li]CCCC.CN(C=O)C>>[CH3:22][C:18]1([CH3:23])[C:19]2[C:15](=[CH:14][C:13]([CH:8]=[O:9])=[CH:21][CH:20]=2)[CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)(C)C
Step Three
Name
Quantity
833 μL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
173 μL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized in analogy to a procedure
CUSTOM
Type
CUSTOM
Details
The isolated residue was purified by flash column chromatography (1:9 ether:pentane)

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC2=CC(=CC=C12)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 195 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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